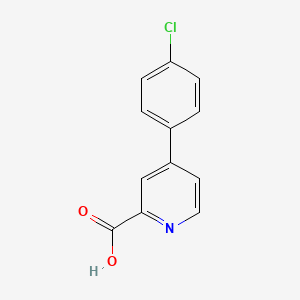

4-(4-Chlorophenyl)picolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMWJUORSCVRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687306 | |

| Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258612-04-2 | |

| Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 4 Chlorophenyl Picolinic Acid

General Synthetic Approaches to Picolinic Acid and its Functionalized Analogs

The synthesis of the picolinic acid framework is a foundational aspect of accessing its more complex derivatives. Chemists have developed numerous approaches, ranging from building the heterocyclic ring from acyclic precursors to modifying a pre-formed pyridine (B92270) ring.

The construction of the pyridine ring itself is a classic challenge in heterocyclic chemistry. While industrial-scale synthesis of simple pyridines often involves high-temperature, catalyzed gas-phase reactions of aldehydes, ketones, and ammonia, laboratory-scale syntheses offer more finesse and diversity. acsgcipr.org

Multi-Component Reactions (MCRs): Modern synthetic methods increasingly employ MCRs to build molecular complexity in a single step. For instance, picolinate (B1231196) and picolinic acid derivatives can be synthesized through a cooperative vinylogous anomeric-based oxidation. rsc.org A notable example involves a four-component reaction of an aldehyde (e.g., 4-chlorobenzaldehyde), 2-oxopropanoic acid, malononitrile, and ammonium (B1175870) acetate, catalyzed by a nanoporous heterogeneous catalyst like UiO-66(Zr)-N(CH₂PO₃H₂)₂. rsc.orgresearchgate.net This approach assembles the substituted pyridine ring, incorporating the aryl group and precursors to the carboxylic acid and other functionalities in one pot. nih.gov

[4+2] Cycloaddition Reactions: The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be used to construct the pyridine core. nih.gov Rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated O-pivaloyl oximes with acrylic acid derivatives represents a sophisticated [4+2] cycloaddition strategy. In this method, the carboxylic acid of the acrylic component acts as a traceless activating group, ultimately affording 5-substituted pyridines with high regioselectivity after being removed via decarboxylation. nih.gov

Biosynthetic Pathways: Nature also provides blueprints for pyridine ring synthesis. Some biosynthetic pathways utilize hetero-Diels-Alderase enzymes, which catalyze [4+2] cycloaddition reactions to form the pyridine heterocycle from diene and dienophile precursors. nih.gov

A more common and often more practical approach, especially for complex or highly substituted pyridines, is the modification of a readily available pyridine or picolinic acid starting material. acsgcipr.org This avoids the often-challenging task of de novo ring synthesis and allows for precise installation of functional groups.

Oxidation of Alkylpyridines: A classic and straightforward method to obtain picolinic acid is the oxidation of its corresponding alkyl precursor, α-picoline. google.com Reagents such as potassium permanganate (B83412) (KMnO₄) are commonly used to convert the methyl group to a carboxylic acid. orgsyn.org This method is robust and has been well-documented in organic synthesis literature. orgsyn.org

Palladium-Catalyzed C-H Functionalization: In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for directly forging new carbon-carbon bonds on heterocyclic scaffolds. nih.gov Palladium catalysis is particularly prominent in the arylation of picolinic acid derivatives. psu.eduresearchgate.net The intrinsic directing group ability of the picolinamide (B142947) moiety (an amide derivative of picolinic acid) can be exploited to selectively activate and arylate C-H bonds at specific positions on an attached scaffold. researchgate.net This principle can also be applied to functionalize the pyridine ring itself. These reactions offer high functional group tolerance, allowing for the late-stage introduction of aryl groups. nih.govresearchgate.net

Functionalization via N-Oxide Intermediates: The reactivity of the pyridine ring can be altered by conversion to its N-oxide. This modification facilitates nucleophilic substitution, particularly at the 4-position. This strategy can be used to introduce a variety of functionalities, which can then be elaborated. For instance, a 4-halo-picolinate can be subjected to transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to install new carbon-carbon bonds. umsl.edu

Targeted Synthesis of 4-(4-Chlorophenyl)picolinic Acid

The specific synthesis of this compound requires precise control over the introduction of two key features: the 4-chlorophenyl group at the C4 position and the carboxylic acid at the C2 position.

The critical step in the synthesis is the regioselective formation of the C-C bond between the pyridine C4 position and the 4-chlorophenyl ring. Transition-metal catalysis is the cornerstone of modern approaches to this transformation.

Cross-Coupling Reactions: The most prevalent strategy involves the palladium-catalyzed cross-coupling of a 4-substituted picolinic acid derivative with a 4-chlorophenyl-containing coupling partner. A typical route would employ a Suzuki-Miyaura coupling between a 4-halopicolinate (e.g., methyl 4-bromopicolinate) and 4-chlorophenylboronic acid. This method is highly reliable and offers broad functional group compatibility. While not a direct example, the synthesis of related 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids demonstrates the utility of coupling aryl groups to a pre-formed picolinic acid scaffold. mdpi.commdpi.com

Direct C-H Arylation: As mentioned previously, direct C-H functionalization is a highly atom-economical alternative that avoids the pre-functionalization required for traditional cross-coupling. nih.gov A palladium-catalyzed C-H arylation of a picolinic acid ester with 4-chlorobenzene or a related aryl source could directly install the desired moiety. The directing effect of the C2-ester or a derived group is crucial for achieving the required C4 regioselectivity. psu.eduresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is sufficiently electron-deficient (e.g., through the presence of other electron-withdrawing groups or N-oxidation), direct SNAr with a 4-chlorophenyl nucleophile may be possible. For example, a reaction starting with a 4-chloro-2-cyanopyridine could introduce a different nucleophile at the 4-position, showcasing the viability of substitution at this site. acs.org

Table 1: Selected Strategies for C4-Arylation of Pyridine Scaffolds

| Method | Key Reagents & Conditions | Starting Materials | Advantages | Relevant Findings |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), 4-chlorophenylboronic acid | 4-Halopicolinic acid ester | High reliability, well-established, good functional group tolerance | A standard and predictable method for C-C bond formation. |

| Direct C-H Arylation | Pd catalyst (e.g., Pd(OAc)₂), ligand, oxidant, 4-chloroiodobenzene | Picolinic acid ester | Atom economical, avoids pre-functionalization of pyridine ring | The picolinamide group is a known directing group for C-H activation. researchgate.net |

| Sonogashira Coupling | Pd/Cu catalyst, base, 4-chlorophenylacetylene | 4-Halopicolinic acid ester | Forms an alkynyl linkage, which can be subsequently reduced if needed | Demonstrates C-C bond formation at the C4 position is feasible. umsl.edu |

| SNAr | Activated pyridine ring (e.g., with EWGs or as N-oxide), suitable nucleophile | 4-Halo-picolinate or activated equivalent | Can be metal-free | Requires a highly activated pyridine ring for successful substitution. acs.org |

The carboxylic acid group can either be present from the start or be introduced during the synthetic sequence, typically in a protected form like an ester or nitrile to prevent unwanted side reactions.

Hydrolysis of Precursors: The most common final step in the synthesis of a carboxylic acid is the hydrolysis of a more stable precursor. Esters (e.g., methyl or ethyl esters) are frequently used as protecting groups for the carboxylic acid functionality during preceding steps like cross-coupling. google.com The final compound is then liberated by either acidic or basic hydrolysis. acs.orggoogle.com Similarly, a nitrile group at the C2 position can be hydrolyzed under harsh acidic or basic conditions to yield the carboxylic acid. google.com

Oxidation of an Alkyl Group: An alternative strategy involves carrying a methyl group at the C2 position throughout the synthesis, which is then oxidized to a carboxylic acid in a late-stage transformation. For example, 4-(4-chlorophenyl)-2-methylpyridine (B3024965) could be synthesized and subsequently oxidized using a strong oxidizing agent like KMnO₄ to yield the final product. google.comorgsyn.org

Advanced Synthetic Techniques for Analog Generation

Once the this compound scaffold is obtained, it can serve as a versatile starting point for generating a library of analogs through derivatization. These modifications can be used to modulate the compound's physicochemical properties. ontosight.ai

Carboxylic Acid Derivatization: The carboxylic acid moiety is a prime handle for further functionalization. Standard organic transformations can convert it into a variety of other functional groups.

Esterification: Reaction with alcohols under acidic conditions or using coupling agents produces esters. ontosight.ai

Amidation: Coupling with amines using reagents like HATU or EDC forms amides. pensoft.net

Heterocycle Formation: The carboxylic acid can be a precursor for forming heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles, as demonstrated in the synthesis of other picolinic acid derivatives. pensoft.net

Ring Functionalization: Further modifications can be made to the pyridine or phenyl rings, although this is often more challenging post-synthesis. Electrophilic aromatic substitution on the phenyl ring or further C-H functionalization on the pyridine ring could introduce additional substituents. The synthesis of 4-(4-chlorophenyl)-6-(phosphonomethyl)picolinic acid is an example where another functional group is present on the pyridine ring, illustrating how more complex analogs can be built. nih.gov

Table 2: Common Derivatization Reactions for the this compound Scaffold

| Functional Group | Reaction Type | Typical Reagents | Product Class |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Esters |

| Carboxylic Acid | Amidation | Amine (R-NH₂), Coupling agent (e.g., HATU, EDC) | Amides |

| Carboxylic Acid | Reduction | Reducing agent (e.g., LiAlH₄) | Primary Alcohol |

| Carboxylic Acid | Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Acid Chlorides |

An in-depth examination of the synthetic pathways and derivatization approaches for this compound reveals a landscape rich with modern organic chemistry techniques. The strategic construction of this molecule and its analogues is pivotal for various research applications, leveraging powerful cross-coupling reactions and versatile functional group manipulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-chlorophenyl)picolinic acid is crucial for predicting its behavior in various environments, including biological systems.

| Property | Value |

| Molecular Formula | C12H8ClNO2 |

| Molecular Weight | 233.65 g/mol |

| Appearance | White solid |

| Melting Point | Not available |

| Solubility | Slightly soluble in water |

| pKa | Not available |

Table 1: of this compound wikipedia.orgbldpharm.com

The presence of the carboxylic acid group suggests that the compound's solubility will be pH-dependent, with increased solubility in alkaline solutions due to the formation of the carboxylate salt. The chlorophenyl group contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes.

Mechanistic Elucidation and Molecular Target Identification of 4 4 Chlorophenyl Picolinic Acid

Ligand-Target Interaction Studies

The picolinic acid moiety, a pyridine (B92270) ring with a carboxylic acid at the 2-position, is a well-established metal-binding pharmacophore, or metal-binding pharmacophore (MBP). nih.govescholarship.org This inherent chelating ability often drives the interaction of its derivatives with metalloenzymes. However, modifications to the pyridine ring and the nature of the substituent at the 4-position can redirect the molecule's affinity towards other types of receptors and enzymes.

Research into 4-(4-chlorophenyl)picolinic acid and its structural relatives has identified several classes of proteins as potential targets:

Metallo-β-Lactamases (MBLs): Analogs of this compound have been investigated as inhibitors of MBLs, such as New Delhi Metallo-β-lactamase (NDM-1). nih.govescholarship.org These zinc-dependent enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. nih.govmdpi.com The inhibitory mechanism often involves the picolinic acid core chelating the zinc ions essential for the enzyme's catalytic activity. nih.gov

Autotaxin (ATX): The autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway is implicated in various pathological conditions, including fibrosis, cancer, and inflammation. frontiersin.orggoogle.com ATX is a zinc-dependent enzyme, and picolinic acid derivatives have been designed as inhibitors that target the catalytic site. strath.ac.ukopnme.com

Auxin Receptors: In the field of agriculture, picolinic acid derivatives are a significant class of synthetic auxin herbicides. researchgate.netnih.govmdpi.com These compounds mimic the natural plant hormone indole-3-acetic acid (IAA) and bind to auxin receptors like the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, specifically AFB5 for picolinates, disrupting plant growth. nih.govnih.gov

Serotonin (B10506) Receptors: While distinct from the carboxylic acid, related picolinamide (B142947) derivatives have shown high affinity for serotonin receptors, such as 5-HT1A and 5-HT2A. unisi.itnih.gov This highlights the versatility of the substituted picolinyl scaffold in drug design, where modification of the carboxylic acid to an amide can completely switch the target class.

Building on the exploration of binding, specific molecular targets and the pathways modulated by these interactions have been identified:

NDM-1 and β-Lactam Resistance: The primary target for MBL inhibitors like the this compound analog, 4-(4-chlorophenyl)-6-(phosphonomethyl)picolinic acid, is the NDM-1 enzyme itself. nih.govescholarship.org By inhibiting NDM-1, these compounds can restore the efficacy of carbapenem (B1253116) antibiotics against resistant bacteria. nih.gov

ATX-LPA Signaling Pathway: Inhibitors based on this scaffold target the ATX enzyme, which catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). google.comstrath.ac.uk By blocking ATX, these molecules reduce LPA levels, thereby downregulating the ATX-LPA signaling pathway, which is known to be overactive in conditions like hepatic encephalopathy and various cancers. google.comnih.gov

Auxin Signaling Pathway: Herbicidal picolinates function by hijacking the plant's auxin signaling pathway. They bind to the auxin co-receptor complex, which includes the F-box protein AFB5, leading to the degradation of Aux/IAA transcriptional repressors and subsequent overstimulation of auxin-responsive genes, ultimately causing plant death. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, SAR has been explored across its various biological activities.

Systematic modification of the picolinic acid core and its substituents has yielded detailed insights into the structural requirements for activity against different targets.

For Metallo-β-Lactamase Inhibition: In the development of NDM-1 inhibitors, isosteres of dipicolinic acid were synthesized and evaluated. The introduction of a phosphonomethyl group at the 6-position of the picolinic acid ring was found to be effective. While a comprehensive SAR for the 4-position substituent is not extensively detailed in the provided results, the synthesis of the 4-(4-Chlorophenyl)-6-(phosphonomethyl)picolinic acid analog indicates this substitution is compatible with inhibitory activity. nih.gov The table below shows the inhibitory concentrations for various dipicolinic acid isosteres against NDM-1.

For Herbicidal Activity: Extensive SAR studies have been conducted on 6-aryl-picolinates as synthetic auxin herbicides. researchgate.netnih.gov Research on 4-amino-3-chloro-5-fluoro-2-picolinic acids with aryl-substituted pyrazoles at the 6-position reveals the impact of the substitution pattern on the phenyl ring. For instance, compounds with a 4-chlorophenyl group often exhibit potent herbicidal activity. mdpi.com The table below details the herbicidal activity of various analogs against the root growth of Arabidopsis thaliana.

For Autotaxin Inhibition: SAR studies on indole (B1671886) thioether derivatives of picolinic acid have shown that the substitution pattern on the core structure is critical for potency. While the specific 4-(4-chlorophenyl) substitution is not listed, the data for related analogs with chloro-substitutions at other positions demonstrate the sensitivity of the ATX binding pocket to the placement of halogen atoms. strath.ac.uk

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com For the this compound scaffold, the key pharmacophoric elements vary depending on the target.

Metalloenzyme Inhibition (MBLs, ATX): The primary pharmacophore is the picolinic acid headgroup. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as a bidentate chelator, coordinating with the zinc ion(s) in the enzyme's active site. nih.govstrath.ac.uk The 4-(4-chlorophenyl) moiety serves as a hydrophobic tail that fits into a corresponding hydrophobic pocket within the enzyme, contributing to binding affinity and selectivity. strath.ac.uk

Herbicidal Activity: For synthetic auxins, the entire molecule acts as a pharmacophore that mimics the natural hormone IAA. nih.gov Key features include the carboxylic acid group (or a group that can be hydrolyzed to it), the aromatic ring system (the picolinyl-phenyl assembly), and a specific spatial relationship between these elements that allows for precise docking into the AFB5 receptor pocket. nih.gov The 4-chloro substituent on the phenyl ring likely enhances this binding interaction.

Biochemical Characterization of Target Engagement

Confirming that a compound interacts with its intended target is a critical step in mechanistic elucidation. Various biochemical assays are employed for this purpose.

Enzyme Inhibition Assays: The potency of inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For MBL inhibitors, this is often done using a spectrophotometric assay with a chromogenic substrate like meropenem. nih.gov For ATX inhibitors, a common method is the bis-pNPP assay or an assay that measures the release of choline (B1196258) from LPC. strath.ac.uk The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a more direct measure of binding affinity for competitive inhibitors. nih.govacs.org

Receptor Binding Assays: For herbicidal auxins, activity is often characterized using whole-organism assays, such as measuring the inhibition of root growth in Arabidopsis thaliana, from which an IC₅₀ value can be derived. nih.govmdpi.com Molecular docking studies are also used to computationally model the binding of the compound within the active site of the target receptor, such as AFB5, providing further evidence of target engagement. nih.gov

Thermal Shift Assays: Techniques like Differential Scanning Fluorimetry (DSF) and the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of a ligand binding to its target protein. csic.es Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature, which can be measured. These methods confirm physical interaction between the compound and the protein in both purified systems and complex cellular environments. csic.es

Table of Mentioned Compounds

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are fundamental to characterizing the inhibitory power and mechanism of a compound against an enzyme. For this compound, these analyses have been pivotal in identifying its targets and mode of action.

Research has identified this compound and its derivatives as inhibitors of various enzymes. For instance, a series of substituted picolinic acids were investigated as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC). nih.gov One notable derivative, 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP), demonstrated low micromolar activity. nih.gov Kinetic studies revealed that CBIP likely binds to the β-exosite of the enzyme, a site distinct from the active site containing the zinc ion. nih.gov This suggests a non-competitive or uncompetitive mode of inhibition with respect to the substrate. nih.gov

Furthermore, studies on related picolinic acid compounds provide insights into potential inhibitory mechanisms. Picolinic acid itself has been shown to be a competitive inhibitor of mushroom tyrosinase for both its monophenolase and diphenolase activities. sid.ir This competitive nature implies that picolinic acid directly competes with the substrate for binding to the enzyme's active site. sid.ir While direct kinetic data for this compound against tyrosinase is not specified, the shared picolinic acid scaffold suggests a similar potential for competitive inhibition.

| Enzyme Target | Inhibitor | IC50 | Mode of Inhibition |

| Botulinum Neurotoxin A Light Chain | 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP) | Low micromolar | β-exosite binding |

| Mushroom Tyrosinase (Monophenolase) | Picolinic Acid | - | Competitive |

| Mushroom Tyrosinase (Diphenolase) | Picolinic Acid | - | Competitive |

Note: This table presents findings from related picolinic acid derivatives to illustrate the potential kinetic profiles of this compound.

Allosteric Modulation Investigations

Allosteric modulators function by binding to a site on a protein that is topographically distinct from the orthosteric site (the active site), thereby altering the protein's conformation and function. mdpi.commdpi.com This can lead to either potentiation (Positive Allosteric Modulators, PAMs) or inhibition (Negative Allosteric Modulators, NAMs) of the orthosteric ligand's effect. mdpi.com

While direct investigations into this compound as an allosteric modulator are not extensively documented in the provided search results, the broader class of picolinic acid derivatives has been explored for such activity. For example, N-(3-chlorophenyl)picolinamide (VU0364770), a related compound, is a known positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu₄). nih.govnih.gov This indicates that the picolinamide scaffold can interact with allosteric sites on G-protein coupled receptors. nih.govnih.gov

The potential for allosteric modulation is significant because allosteric sites are generally less conserved than orthosteric sites, which can allow for the development of more selective drugs. mdpi.com The binding of an allosteric modulator can induce conformational changes in the receptor that affect the binding affinity and/or efficacy of the endogenous agonist. mdpi.commdpi.com Future research may explore whether this compound itself can act as an allosteric modulator for certain receptors or enzymes.

Interactions with Metal Ions and Complexation Chemistry in Biological Contexts

The chemical structure of this compound, specifically the picolinic acid moiety, predisposes it to interact with metal ions. This interaction, known as chelation, can have profound effects on biological systems where metal ions are crucial for the function of many proteins. nih.govacs.org

Chelation Properties and Their Biological Implications

Picolinic acid and its derivatives are effective chelating agents, capable of binding to various metal ions. nih.gov This ability to sequester metal ions is a key aspect of their biological activity. The development of isosteres of picolinic acid, which are molecules with similar physical or chemical properties, has been a strategy to create compounds that retain metal coordinating properties while offering a range of physicochemical characteristics. acs.org

The chelation of metal ions by these compounds can lead to the inhibition of metalloenzymes. nih.govresearchgate.net Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. researchgate.net By binding to and removing this essential metal ion, chelating agents can effectively inactivate the enzyme. This is a recognized mechanism of action for many reported inhibitors of metallo-β-lactamases, for example. nih.gov

Role in Metalloprotein Modulation

Metalloproteins are a broad class of proteins that contain a metal ion cofactor. researchgate.net The interaction of small molecules like this compound with these proteins can modulate their function.

One of the primary ways picolinic acid derivatives modulate metalloproteins is through the direct inhibition of metalloenzymes by chelating the catalytic metal ion. nih.govresearchgate.net This strategy has been widely used in the design of inhibitors for targets like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are often zinc-dependent. researchgate.net

Furthermore, the interaction with metal ions can have broader implications for cellular metal homeostasis. acs.org Compounds that influence the cellular availability of metals can have significant biological effects. For instance, copper is a tightly regulated metal in bacterial cells, and compounds that can coordinate and mobilize copper can have potent bactericidal properties. acs.org While not directly stated for this compound, its chelating nature suggests a potential to influence the trafficking and availability of essential metal ions within biological systems, thereby modulating the function of various metalloproteins. acs.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as this compound, might interact with biological targets like proteins or enzymes. These methods are fundamental in drug discovery and design.

Prediction of Ligand-Receptor/Enzyme Binding Modes

While specific docking studies for this compound are not extensively detailed in publicly available literature, the principles of such studies can be described. Docking simulations would involve preparing the 3D structure of the compound and docking it into the active site of a potential receptor. For instance, based on the activities of related picolinic acid derivatives, potential targets could include enzymes involved in inflammatory pathways or cancer-related proteins. A study on similar chlorophenyl-containing compounds highlighted the importance of the chlorine substituent's position in determining binding orientation within a receptor's active site, suggesting that the para-chloro substitution in this compound would significantly influence its binding mode. nih.gov

The simulation would predict the most stable binding pose, detailing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target.

Estimation of Binding Affinities and Energetics

Following the prediction of binding modes, computational methods are employed to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This value quantifies the strength of the interaction between the ligand and its target. A more negative binding energy typically indicates a more stable and favorable interaction. For a series of chlorophenyl-containing inhibitors, thermodynamic calculations revealed that both van der Waals and electrostatic energies are the primary forces driving the binding affinity. nih.gov For this compound, these calculations would be essential to rank its potential efficacy against various targets and compare it with other known inhibitors.

| Interaction Type | Description | Predicted Contribution |

| Hydrogen Bonding | Between the carboxylic acid group and polar residues. | High |

| Hydrophobic Interactions | Involving the chlorophenyl ring and nonpolar pockets. | Moderate to High |

| Pi-Stacking | Between the pyridine and phenyl rings and aromatic residues. | Moderate |

| Electrostatic Interactions | Driven by the chlorine atom and nitrogen in the pyridine ring. | High |

| Data Table 1: Predicted Energetic Contributions to Binding Affinity. This table outlines the hypothetical contributions of different interaction types to the binding energy of this compound with a target protein, based on general principles of molecular recognition. |

Virtual Screening Approaches for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, this approach could be reversed to screen a library of known protein structures to identify potential biological targets for the compound. This "reverse docking" approach can help to uncover novel mechanisms of action or potential off-target effects. This methodology is particularly useful when the primary target of a compound is unknown, allowing researchers to form new hypotheses for laboratory testing.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of a molecule, including its electronic structure and reactivity.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.

The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule. For this compound, the carboxylic acid group and the nitrogen atom of the pyridine ring are expected to be electron-rich sites, making them susceptible to electrophilic attack, while the aromatic rings would represent regions of varying electron density.

| Parameter | Significance |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack. |

| Data Table 2: Key Parameters from Quantum Chemical Calculations. This table summarizes important parameters that would be derived from a quantum chemical analysis of this compound and their significance in predicting its chemical behavior. |

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable conformations (lowest energy states) by calculating the energy associated with the rotation around its single bonds, particularly the bond connecting the phenyl and pyridine rings.

Molecular dynamics (MD) simulations can supplement this by providing insights into the flexibility of the molecule over time. An MD simulation of a ligand-protein complex can reveal how the ligand's conformation might adapt to the binding site and the stability of the key interactions. For similar molecules, MD simulations have shown that a stable binding orientation with minimal deviation is crucial for potent inhibitory activity. nih.gov Such studies would be invaluable for understanding the dynamic behavior of this compound in a biological environment.

Crystal Structure Analysis and Intermolecular Interactions

The crystal structures of picolinic acid derivatives are often stabilized by a combination of π-stacking and other weak non-bonding interactions. nih.gov π-stacking involves the attractive, noncovalent interactions between aromatic rings. In the case of this compound and related compounds, these interactions can occur between the pyridine and phenyl rings of adjacent molecules. iucr.orgrsc.org

For instance, in some related structures, π-π stacking interactions contribute to the formation of a three-dimensional architecture. researcher.life The distances between neighboring molecules involved in these interactions can range from 3.60 to 3.71 Å. researcher.life In addition to classic hydrogen bonds, weaker interactions such as C-H···O and C-H···S contacts can also play a significant role in connecting molecules into layers and other supramolecular arrangements. researcher.life The interplay of these forces, including dispersion, is a dominant factor in the crystal packing of many organic molecules. researcher.life

For example, in the crystal structure of one picolinic acid derivative, H···H contacts were found to be the most significant, accounting for 48.4% of the crystal packing, followed by H···O/O···H contacts at 29.1%. researcher.life In another related compound, H···C (18%), H···H (17%), and H···Cl (16.6%) interactions were the most prominent. nih.gov

Energetic framework calculations complement the Hirshfeld surface analysis by providing a quantitative measure of the interaction energies between molecules in the crystal. nih.gov These calculations help to understand the strength and nature of the forces, such as electrostatic and dispersion forces, that stabilize the crystal lattice. researcher.life

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in the design and optimization of new drug candidates and other biologically active molecules. nih.gov

QSAR models are developed by correlating the physicochemical properties or structural features (descriptors) of a series of compounds with their experimentally determined biological activities. nih.gov For picolinic acid derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been constructed to predict their herbicidal activity. nih.gov These models use steric and electrostatic fields to describe the molecular properties and can have good predictive ability, as indicated by statistical parameters like the cross-validated correlation coefficient (q²) and the determination coefficient (r²). nih.govresearchgate.net

The development of these models often involves several steps:

Data Set Selection: A series of compounds with known biological activities is chosen. nih.gov

Descriptor Calculation: A large number of 2D and 3D molecular descriptors are calculated to represent the structural and physicochemical properties of the molecules. nih.gov

Model Building: Statistical methods, such as multilinear regression or machine learning algorithms, are used to build the QSAR equation. nih.govresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

The descriptors used in QSAR models provide valuable information for optimizing the molecular design of compounds like this compound to enhance their biological activity. nih.gov These descriptors can be broadly categorized as:

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, logP (a measure of lipophilicity), and topological indices. nih.gov

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric and electrostatic fields (as used in CoMFA and CoMSIA), as well as geometric parameters. researchgate.netsemanticscholar.org

4D-QSAR Descriptors: This advanced approach considers the conformational flexibility of the molecule and the different possible alignments, generating "4D-fingerprints" as descriptors. nih.gov

By analyzing the contribution of different descriptors to the biological activity in a QSAR model, chemists can identify which structural features are important for activity. For example, a model might indicate that increasing the steric bulk in a certain region of the molecule or modifying its electronic properties could lead to improved efficacy. This information guides the synthesis of new derivatives with potentially enhanced biological profiles. nih.gov

Research Findings and Data

Detailed research into 4-(4-chlorophenyl)picolinic acid and its analogs is ongoing. The following table summarizes some of the key findings from a study on related herbicidal compounds.

| Compound | Target Weed | Activity |

| S060 | Amaranthus retroflexus | 100% inhibition at 250 µM |

| S060 | Brassica napus | >80% root growth inhibition at 250 µM |

| S202 | Arabidopsis thaliana | 78.4% root growth inhibition at 0.5 µM |

Table 2: Herbicidal Activity of Related Picolinic Acid Derivatives mdpi.combohrium.com

These data highlight the potential of picolinic acid derivatives with aryl substituents as potent herbicides. The high level of inhibition observed at low concentrations for some compounds underscores the promise of this chemical class in agricultural applications.

Future Research Directions and Translational Perspectives for 4 4 Chlorophenyl Picolinic Acid

Development of Advanced Synthetic Methodologies for Diversification

The generation of diverse chemical libraries based on the picolinic acid core is fundamental for exploring a wide range of biological activities. Future research will likely focus on moving beyond traditional methods to more advanced and efficient synthetic strategies.

Modern catalytic approaches, such as using specialized catalysts like UiO-66(Zr)-N(CH2PO3H2)2, have been successfully employed to synthesize picolinic acid derivatives in a one-pot reaction from simple starting materials. nih.gov This method allows for the efficient assembly of the core structure under mild conditions. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have been utilized to introduce aryl groups, including the 4-chlorophenyl moiety, onto a bromo-picolinic acid starting material. acs.org

For creating more complex analogs, multi-step synthetic routes are often necessary. For instance, the synthesis of potent herbicidal compounds involves a sequence of reactions including nucleophilic substitution, Claisen condensation, and Knorr cyclization to build a substituted pyrazolyl group at the 6-position of the picolinic acid ring. mdpi.comnih.gov The chlorination of the picolinic acid starting material with reagents like thionyl chloride is a common initial step in many synthetic pathways to create reactive intermediates for further modification. nih.govmdpi.com The development of methods that allow for precise control over substitution patterns on the pyridine (B92270) ring will be crucial for generating novel and highly functionalized derivatives. google.com

| Compound Name | Starting Material/Key Feature | Application/Note | Source |

| 6-Amino-4-(4-chlorophenyl)-5-cyanopicolinic acid | 4-chlorobenzaldehyde | Synthesized via a cooperative vinylogous anomeric-based oxidation. | nih.gov |

| 4-Amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid | florpyrauxifen parent compound | Designed as a potential synthetic auxin herbicide. | mdpi.com |

| 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | picloram parent compound | Designed as a potential synthetic auxin herbicide targeting AFB5. | mdpi.comnih.gov |

| 5-(4-Chlorophenyl)picolinic acid | 5-bromopicolinic acid | Synthesized via Suzuki coupling for evaluation in leishmaniasis. | acs.org |

| N-Methyl-4-(4-(4-chlorophenyl)thiazol-2-ylamino)phenoxy)picolinamide | Picolinic acid | Synthesized as a Sorafenib (B1663141) analog for cytotoxic evaluation. | mdpi.com |

Identification of Novel Biological Targets and Therapeutic Areas for Preclinical Exploration

While initial research has identified certain biological targets, the full therapeutic landscape for 4-(4-chlorophenyl)picolinic acid derivatives remains largely unexplored. A key future direction is the systematic screening of these compounds against a wide array of biological targets to uncover new therapeutic opportunities.

Currently, a significant body of research points to the potent herbicidal activity of picolinic acid derivatives, which function as synthetic auxins by targeting the auxin-signaling F-box protein 5 (AFB5). nih.gov Beyond agriculture, the picolinic acid scaffold is present in molecules designed as inhibitors for a range of human enzymes. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy, and various kinases such as Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein (MAP) kinase, which are implicated in cell cycle control and inflammation, respectively. nih.govnih.govacs.org Other potential targets include phosphodiesterases like PDE4, which are involved in inflammatory and neurological conditions. nih.govsemanticscholar.org

A particularly innovative application is the use of picolinic acid derivatives as chelating agents for metal ions. researchgate.netnih.gov This property is being exploited for biomedical purposes, including the development of agents for targeted alpha therapy (TAT), where a picolinic acid-based ligand carries a radioisotope like Actinium-225 to a tumor site. researchgate.netd-nb.info

| Potential Biological Target | Therapeutic Area | Example or Rationale | Source |

| Auxin-signaling F-box protein 5 (AFB5) | Herbicidal | Compound V-7 shows high affinity and potent inhibition. | nih.gov |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology | Picolinic acid-derived candidates like Motesanib and Apatinib are VEGFR inhibitors. | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Oncology | Picolinic acid derivatives were designed as non-ATP competitive CDK inhibitors. | nih.gov |

| p38 MAP Kinase | Inflammatory Diseases | Tetrasubstituted imidazoles, related scaffolds, are potent p38 inhibitors. | acs.org |

| Phosphodiesterase 4 (PDE4) | Inflammatory/Neurological | Picolinic acid-derived Tetomilast is a PDE4 inhibitor in clinical trials. | nih.gov |

| Metal Ion Chelation | Oncology (Radiotherapy) | Used as ligands for radioisotopes like Ac-225 in targeted alpha therapy. | researchgate.netnih.govd-nb.info |

| Dopamine D2 Receptor (D2R) | CNS Disorders | Picolinic acid has been used as a proline surrogate in D2R positive allosteric modulators. | researchgate.net |

Optimization of Preclinical Efficacy and Selectivity through Rational Design

Rational drug design is essential to transform a promising chemical scaffold into a viable therapeutic candidate. This involves iterative structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Future research will heavily rely on a synergistic combination of synthetic chemistry and computational modeling.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the development of herbicidal picolinic acids, it was found that specific substitutions on the pyrazolyl and phenyl rings dramatically influence the inhibitory activity against the target protein AFB5. mdpi.comnih.gov Molecular docking studies can provide crucial insights into the binding modes of these derivatives within the target's active site, guiding further synthetic modifications to improve affinity. nih.gov

A key challenge is optimizing for selectivity—ensuring the compound hits its intended target without causing off-target effects. Research into kinase inhibitors has shown that specific substitutions can be introduced to avoid binding to related kinases, thereby improving the safety profile. acs.org Beyond direct target interactions, rational design can improve drug-like properties. For instance, incorporating albumin-binding moieties, such as a 4-(4-chlorophenyl)butyric acid group, into a molecule can extend its plasma half-life, a strategy that could be applied to picolinic acid derivatives. nih.gov Addressing issues like poor aqueous solubility and bioavailability through chemical modification, such as the methylation of a core imidazole (B134444) nitrogen in one class of inhibitors, is another critical aspect of this optimization process. acs.org

Exploration of Combination Strategies in Preclinical Models

The complexity of diseases like cancer often necessitates combination therapies that target multiple pathways simultaneously. A significant future avenue for this compound derivatives, particularly those developed as anti-cancer agents, is the exploration of their efficacy in combination with existing drugs.

Preclinical studies have repeatedly shown that combining molecularly targeted agents can lead to synergistic anti-tumoral effects. nih.gov For example, if a derivative of this compound is optimized as a VEGFR2 inhibitor, it could be combined with standard-of-care chemotherapies or with inhibitors of other signaling pathways. The combination of the HDAC inhibitor panobinostat (B1684620) with the multi-kinase inhibitor sorafenib has shown enhanced efficacy in preclinical models of hepatocellular carcinoma (HCC), providing a strong rationale for testing similar combinations. nih.gov

The timing and sequence of drug administration can be critical for the success of combination therapy. nih.gov Therefore, well-designed preclinical studies in appropriate cell culture and animal models are essential to identify the optimal treatment schedule. nih.gov For derivatives with immunomodulatory potential, combinations with immune checkpoint inhibitors could be explored to overcome treatment resistance and enhance anti-tumor immunity. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological impact of this compound derivatives, future research must integrate advanced "omics" technologies. These high-throughput methods provide a global view of molecular changes within a cell or organism, offering deep insights into a drug's mechanism of action and potential toxicity. researchgate.netresearchgate.net

The primary omics technologies include:

Genomics: To identify genetic factors that may influence sensitivity or resistance to the compound.

Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression following treatment. This can reveal the cellular pathways that are modulated by the compound. teknoscienze.com

Proteomics: To study the large-scale changes in protein expression and post-translational modifications, which can help in identifying the direct protein targets and downstream signaling effects. researchgate.netteknoscienze.com

Metabolomics: To profile the changes in small-molecule metabolites, giving a functional readout of the cellular state and revealing impacts on metabolic pathways. researchgate.net

By integrating data from these different omics levels, researchers can construct a comprehensive picture of how a this compound derivative works, identify potential biomarkers of response or toxicity, and uncover previously unknown mechanisms of action. teknoscienze.comfrontiersin.org This system-wide approach is crucial for advancing promising compounds through the preclinical pipeline and for informing regulatory decision-making. researchgate.net

Strategic Considerations for Further Preclinical Development

Advancing this compound derivatives from discovery to clinical candidates requires careful strategic planning. A critical hurdle for many promising compounds is poor pharmacokinetics, including issues with bioavailability and rapid metabolism. preprints.orgpreprints.org Early characterization of these properties is essential. Rational design strategies, such as adding moieties to enhance solubility or plasma protein binding, should be considered to overcome these limitations. acs.orgnih.gov

The choice of preclinical models is paramount. It is crucial to use models that accurately reflect the human disease state to better predict clinical outcomes. nih.gov For applications in targeted radiotherapy, strategic challenges include the limited global supply of necessary radioisotopes like Actinium-225 and the need to develop robust and efficient radiolabeling chemistry that is stable in vivo. d-nb.info

Ultimately, a successful preclinical strategy will involve a multi-pronged approach: diversifying the chemical structure through advanced synthesis, identifying novel and high-value biological targets, using rational design and omics technologies to optimize efficacy and understand mechanism, and rigorously evaluating the most promising candidates in well-chosen combination therapies and disease models.

Q & A

Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)picolinic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves halogenation of a picolinic acid precursor followed by coupling with 4-chlorophenyl groups. Key steps include:

- Halogenation : Introduce chlorine at the para position using catalysts like palladium or copper salts under controlled temperatures (80–120°C) .

- Cyclopropanation (if applicable): For derivatives with cyclopropyl groups, use dichloromethane as a solvent and optimize pressure to stabilize intermediates .

- Carboxylation : Convert aldehyde intermediates to carboxylic acids via oxidation with alkali metal chlorites (e.g., NaClO₂) in aqueous alcoholic solvents .

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Use high-purity solvents (e.g., DMSO for NMR analysis) to avoid byproducts .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | PdCl₂, DCM, 100°C | 85–90% | |

| Oxidation | NaClO₂, H₂O/EtOH, 25°C | 95% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.6–8.1 ppm for chlorophenyl groups) and carboxyl carbons (δ 166–170 ppm) .

- ESI-MS : Validate molecular weight (e.g., [M−H]⁻ peak at m/z 248.0 for C₁₂H₈ClNO₂) .

- IR Spectroscopy : Detect carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. Key Spectral Features :

- Splitting patterns in NMR (e.g., doublets for ortho-chlorine protons, J = 8.1 Hz) .

- Isotopic clusters in MS for chlorine-containing ions .

Q. What HPLC methods are effective for assessing purity, and what retention times indicate common impurities?

Methodological Answer :

- Column : C18 reverse-phase column.

- Mobile Phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid .

- Detection : UV at 254 nm.

Q. Table 2: Retention Times for Related Impurities

| Impurity | Retention Time (%) | Reference |

|---|---|---|

| 4-Chlorobenzophenone | 0.34 | |

| Ethyl ester derivatives | 0.80 | |

| Unreacted aldehyde intermediates | 0.50 |

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives?

Methodological Answer :

- Decoupling Experiments : Differentiate overlapping aromatic signals (e.g., chlorophenyl vs. picolinic protons) using 2D NMR (COSY, HSQC) .

- Variable Temperature NMR : Resolve dynamic effects causing peak broadening (e.g., rotational barriers in sterically hindered derivatives) .

- Spiking with Authentic Samples : Compare with known standards to assign ambiguous peaks .

Q. What strategies enhance biological activity via structural modification?

Methodological Answer :

- Fluorination : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to enzymatic targets .

- Heterocyclic Fusion : Synthesize oxazolo-pyridine hybrids to explore antimicrobial or anticancer activity .

- Phosphonate Modification : Add phosphonomethyl groups to mimic transition states in enzyme inhibition (e.g., IDO inhibitors) .

Q. Table 3: Bioactivity Optimization Pathways

| Modification | Target Application | Reference |

|---|---|---|

| Fluorinated analogs | Enzyme inhibition | |

| Oxazolo-pyridine core | Anticancer leads | |

| Phosphonate derivatives | Immunomodulation |

Q. How are reaction mechanisms elucidated for carboxylation steps?

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to study rate-determining steps (e.g., proton transfer in oxidation) .

- Computational Modeling : DFT calculations to map energy profiles for intermediate stabilization .

- Trapping Experiments : Identify short-lived intermediates with scavengers like hypochlorous acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.